Product packaging for 4-(2-Methoxyphenyl)-2,4-dioxobutanoic acid(Cat. No.:CAS No. 77664-74-5)

4-(2-Methoxyphenyl)-2,4-dioxobutanoic acid

Cat. No.: B1618483
CAS No.: 77664-74-5
M. Wt: 222.19 g/mol
InChI Key: PZBLAHYFKVIGFG-UHFFFAOYSA-N
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Description

Contextualization within the Broader Diketobutanoic Acid Chemical Class

4-(2-Methoxyphenyl)-2,4-dioxobutanoic acid belongs to the diketobutanoic acid class of organic compounds. A defining characteristic of this class is the presence of a four-carbon butanoic acid backbone that is substituted with two ketone (oxo) groups, located at the 2- and 4-positions. This dicarbonyl arrangement imparts unique chemical reactivity and conformational properties to these molecules. The general structure allows for a wide variety of substituents at the 4-position, leading to a diverse family of compounds with a broad spectrum of biological activities.

These compounds are known to exist in a tautomeric equilibrium between the diketo form and various enol forms, which can influence their interaction with biological targets. The acidity of the carboxylic acid group and the electrophilic nature of the ketone carbons are key determinants of their chemical behavior.

Rationale for Focused Academic Inquiry into this compound

The specific focus on this compound stems primarily from its potential to act as an enzyme inhibitor. The kynurenine (B1673888) pathway, a major route of tryptophan metabolism, is implicated in a variety of physiological and pathological processes, including immune response and neurodegeneration. nih.gov Two key enzymes in this pathway, indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO), are responsible for the initial, rate-limiting step of tryptophan catabolism. nih.gov Overexpression of these enzymes is associated with diseases such as cancer, where it contributes to an immunosuppressive tumor microenvironment. nih.govnih.gov

Compounds belonging to the 4-substituted 2,4-dioxobutanoic acid class have been identified as inhibitors of enzymes involved in this pathway. ogarev-online.ru The structural motif of a 1,3-dicarbonyl system linked to an aromatic ring, as seen in this compound, is a key pharmacophore for interacting with the active sites of these enzymes. The methoxy (B1213986) group at the ortho position of the phenyl ring is of particular interest to researchers as substitutions at this position can significantly influence the compound's potency and selectivity for its target enzyme.

Overview of Salient Academic Research Areas and Scholarly Significance

The scholarly significance of this compound is centered on its investigation as a modulator of enzymatic activity. Research into this and related compounds falls into several key areas:

Enzyme Inhibition: A primary area of research is the evaluation of this compound and its analogues as inhibitors of IDO1 and TDO. Studies focus on determining their inhibitory potency, often expressed as the half-maximal inhibitory concentration (IC50), and understanding the structure-activity relationships (SAR) that govern their effectiveness. For instance, various derivatives of 2,4-dioxobutanoic acid have been studied for their anti-inflammatory and analgesic activities. ogarev-online.ru

Medicinal Chemistry: Medicinal chemists are actively engaged in the synthesis of novel derivatives of this compound. By systematically modifying the substituents on the phenyl ring and other parts of the molecule, researchers aim to develop compounds with improved potency, selectivity, and pharmacokinetic properties. nih.gov

Antiviral Research: Beyond the kynurenine pathway, 4-substituted 2,4-dioxobutanoic acid derivatives have also been explored as inhibitors of the influenza virus polymerase, highlighting the versatility of this chemical scaffold in targeting different enzymes.

The research into this compound contributes to the broader effort of developing novel therapeutic agents for a range of diseases. While specific, in-depth studies on this exact compound are part of a larger body of work on the diketobutanoic acid class, its unique substitution pattern makes it a valuable probe for understanding the molecular interactions that drive biological activity.

Below is a table summarizing the key properties of the subject compound.

PropertyValue
IUPAC Name This compound
Molecular Formula C11H10O5
Molecular Weight 222.19 g/mol
Chemical Class Diketobutanoic Acid
Primary Research Area Enzyme Inhibition

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10O5 B1618483 4-(2-Methoxyphenyl)-2,4-dioxobutanoic acid CAS No. 77664-74-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-methoxyphenyl)-2,4-dioxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O5/c1-16-10-5-3-2-4-7(10)8(12)6-9(13)11(14)15/h2-5H,6H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZBLAHYFKVIGFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)CC(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50333517
Record name 4-(2-methoxyphenyl)-2,4-dioxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50333517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77664-74-5
Record name 4-(2-methoxyphenyl)-2,4-dioxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50333517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 4 2 Methoxyphenyl 2,4 Dioxobutanoic Acid

Established Synthetic Pathways for 2,4-Dioxobutanoic Acid Scaffolds

The synthesis of 2,4-dioxobutanoic acid derivatives can be achieved through several strategic approaches, each offering distinct advantages in terms of starting material availability, reaction conditions, and achievable structural diversity.

Esterification-based Approaches (e.g., from oxaloacetic acid)

One of the fundamental methods for constructing the 2,4-dioxobutanoic acid core involves the Claisen condensation reaction. wikipedia.orgmasterorganicchemistry.comyoutube.comlibretexts.orgyoutube.com This reaction typically involves the condensation of two ester molecules or an ester and another carbonyl compound in the presence of a strong base. wikipedia.org For the synthesis of 4-aryl-2,4-dioxobutanoic esters, a "crossed" Claisen condensation can be employed. This involves the reaction of an enolizable ester with a non-enolizable ester to direct the condensation towards the desired product. masterorganicchemistry.com

A common strategy involves the condensation of an aryl methyl ketone with a dialkyl oxalate (B1200264), such as diethyl oxalate, in the presence of a base like sodium ethoxide. researchgate.net The initial product is the corresponding diketobutanoic ester, which can then be hydrolyzed to the carboxylic acid. The mechanism proceeds through the formation of an enolate from the aryl methyl ketone, which then acts as a nucleophile, attacking the carbonyl of the dialkyl oxalate. Subsequent elimination of an alkoxide group yields the β-keto ester product. youtube.com The use of a stoichiometric amount of base is often necessary as it deprotonates the product, driving the equilibrium towards completion. libretexts.org

Condensation Reactions Involving Methyl Ketones

The condensation of aryl methyl ketones is a cornerstone for the synthesis of 4-aryl-2,4-dioxobutanoic acid scaffolds. As mentioned in the previous section, the Claisen condensation of an aryl methyl ketone with a dialkyl oxalate is a primary example. researchgate.net This approach allows for the direct installation of the aryl group at the 4-position of the butanoic acid chain.

Another relevant transformation is the Claisen-Schmidt condensation, which typically involves the reaction of an aldehyde or ketone with another carbonyl compound. mdpi.com While this reaction is more commonly associated with the formation of α,β-unsaturated ketones, variations of this condensation can be adapted to build the desired 1,3-dicarbonyl system.

The general applicability of these condensation reactions is high, as a wide variety of substituted aryl methyl ketones can be used as starting materials, allowing for the synthesis of a diverse library of 4-aryl-2,4-dioxobutanoic acids.

Strategies Utilizing Furan-2,3-dione Intermediates

Furan-2,3-diones and related furanone structures serve as versatile intermediates in the synthesis of various heterocyclic and acyclic compounds, including derivatives of 4-oxobutanoic acids. These reactive intermediates can undergo a variety of transformations, including ring-opening reactions, to generate linear-chain products. For instance, substituted 2,4-dioxobut-2-enoic acids, which can be derived from furan-2,3-diones, can be reacted with nucleophiles like furan-2-carbohydrazide (B108491) to yield substituted 2-(2-(furan-2-carbonyl)hydrazono)-4-oxobutanoic acids. chimicatechnoacta.ru

Mucohalic acids, such as mucochloric and mucobromic acid, which are 3,4-dihalo-5-hydroxy-5H-furan-2-ones, are inexpensive and commercially available starting materials that can be transformed into highly functionalized α,β-unsaturated γ-butyrolactones. researchgate.net These lactones can, in turn, be precursors to 4-aryl-2,4-dioxobutanoic acid derivatives through subsequent chemical manipulations.

Intermolecular Friedel-Crafts Reactions for Aryl-Oxobutanoic Acid Precursors

The Friedel-Crafts acylation is a powerful and widely used method for the C-C bond formation between an aromatic ring and an acyl group, making it highly suitable for the synthesis of 4-aryl-4-oxobutanoic acids, which are direct precursors to the target 2,4-dioxo derivatives. stackexchange.comyoutube.com This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic compound with an acyl halide or an acid anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). stackexchange.com

A classic example is the reaction of an aromatic hydrocarbon with succinic anhydride. stackexchange.comstackexchange.com The reaction proceeds via the formation of an acylium ion from the succinic anhydride, which then attacks the aromatic ring. A subsequent workup yields the 4-aryl-4-oxobutanoic acid. The regioselectivity of the reaction is governed by the directing effects of the substituents on the aromatic ring. For instance, the Friedel-Crafts acylation of anisole (B1667542) with succinic anhydride predominantly yields 4-(4-methoxyphenyl)-4-oxobutanoic acid. scirp.org This methodology is broadly applicable and can be extended to other substituted benzenes to produce a variety of 4-aryl-4-oxobutanoic acids.

Targeted Synthesis and Optimization for 4-(2-Methoxyphenyl)-2,4-dioxobutanoic Acid

The most direct synthetic route to this compound would involve a two-step process starting with the Friedel-Crafts acylation of a suitable methoxy-substituted benzene (B151609) derivative, followed by oxidation or condensation to introduce the second keto group.

The precursor, 4-(2-methoxyphenyl)-4-oxobutanoic acid, can be synthesized via a Friedel-Crafts acylation between 2-methoxyanisole (veratrole) or guaiacol (B22219) (2-methoxyphenol) and succinic anhydride. The methoxy (B1213986) group is an ortho-, para-director; therefore, careful control of reaction conditions would be necessary to optimize the yield of the desired ortho-substituted product over the para-isomer. The choice of Lewis acid catalyst and solvent can significantly influence the regioselectivity of the acylation.

Once 4-(2-methoxyphenyl)-4-oxobutanoic acid is obtained, the introduction of the second keto group at the C-2 position can be achieved through several methods. One approach is the condensation of its corresponding methyl ester with dimethyl oxalate in the presence of a strong base like sodium methoxide. Subsequent acidic workup would yield the target compound, this compound.

Optimization of this synthetic sequence would involve screening various Lewis acids for the Friedel-Crafts step to maximize the yield of the 4-(2-methoxyphenyl)-4-oxobutanoic acid precursor. Furthermore, the conditions for the subsequent condensation reaction, such as base, solvent, and temperature, would need to be fine-tuned to ensure efficient conversion to the final 2,4-dioxo product.

Chemical Derivatization Strategies and Analog Design based on this compound

The this compound scaffold presents multiple points for chemical modification, allowing for the design and synthesis of a wide range of analogs with potentially diverse biological activities. The reactivity of the 1,3-dicarbonyl moiety, the carboxylic acid, and the aromatic ring can all be exploited for derivatization.

Research into 4-aryl-4-oxobutanoic acid amides has demonstrated the potential of this class of compounds as inhibitors of enzymes such as calpain. In one study, derivatives with a 2-methoxymethoxy group on the phenyl ring were synthesized, highlighting the tolerance for substitution at this position. nih.gov

The keto groups and the enolizable methylene (B1212753) group between them are key sites for chemical reactions. For example, these compounds can react with diazoalkanes to yield O-alkylated derivatives and substituted pyrazoles. pleiades.online The carboxylic acid functionality can be readily converted to esters, amides, or other acid derivatives, providing another avenue for analog synthesis. Modifications to the aromatic ring, such as the introduction of additional substituents or the alteration of the existing methoxy group, can be used to explore structure-activity relationships (SAR). For instance, the synthesis of analogs with different substituents on the phenyl ring, such as chloro or fluoro groups, has been explored for other 4-aryl-2,4-dioxobutanoic acid derivatives in the context of developing potent enzyme inhibitors. nih.gov

The following table summarizes the key reactants and products in the synthesis and derivatization of this compound and related compounds.

Modifications of the Butanoic Acid Chain

The butanoic acid portion of this compound contains two ketone functionalities and a carboxylic acid group, all of which are amenable to chemical transformation. These modifications can alter the electronic and steric properties of the molecule, leading to a diverse array of derivatives.

The dicarbonyl moiety is a key site for reactions. For instance, 4-aryl-2,4-dioxobutanoic acids can react with diazomethane, resulting in the methylation of the enol form to produce alkyl 4-aryl-2-methoxy-4-oxo-2-butenoates. uminho.ptorganic-chemistry.org This reaction transforms the C2-keto group into a methoxy-substituted double bond. The electrochemical properties of the dioxobutanoic moiety have also been studied, indicating that the ketone groups can undergo reduction reactions. capes.gov.br Analogous compounds, such as 4-(4-methoxyphenyl)-4-oxobutanoic acid, have been shown to undergo reduction of the aryl ketone to yield the corresponding 4-aryl-butyric acid. researchgate.net

The terminal carboxylic acid group is another handle for modification. It can be readily converted into esters or amides. The formation of amides has been demonstrated in related structures, such as the synthesis of 4-[(2,4-dichlorophenyl)carbamoyl]butanoic acid from glutaric anhydride, which is structurally analogous to the butanoic acid chain of the target compound. nih.gov

Table 1: Examples of Modifications of the Butanoic Acid Chain in 4-Aryl-2,4-dioxobutanoic Acids
Starting Material ClassReagentProduct ClassType of Modification
4-Aryl-2,4-dioxobutanoic acidDiazomethaneAlkyl 4-aryl-2-methoxy-4-oxo-2-butenoateO-methylation of enol
4-(4-Methoxyphenyl)-4-oxobutanoic acidH₂/Pd-C4-(4-Methoxyphenyl)butyric acidReduction of ketone
Glutaric anhydride (analog)Substituted anilineCarbamoyl-butanoic acidAmide formation

Substituent Variations on the Methoxyphenyl Moiety (e.g., fluorination, ethylation, amination)

Altering the substituents on the 2-methoxyphenyl ring is a common strategy to fine-tune the electronic and lipophilic character of the molecule. These modifications are typically introduced by starting with an appropriately substituted precursor, which is then used in a Friedel-Crafts acylation reaction with succinic anhydride or a derivative thereof to construct the butanoic acid side chain. nih.govliberty.educhimicatechnoacta.ru

Fluorination: The introduction of fluorine atoms onto the phenyl ring is a well-established modification. For example, ethyl 2,4-dioxo-4-(4-fluorophenyl)butanoate has been synthesized from 4-fluoroacetophenone and diethyl oxalate. uminho.pt The commercial availability of compounds like 4-(2-fluoro-4-methoxyphenyl)-4-oxobutanoic acid further confirms that fluorinated analogs of the target molecule are synthetically accessible. mdpi.com

Ethylation: Alkyl groups can also be introduced onto the aromatic ring. The existence of 4-(2-ethyl-4-methoxyphenyl)-4-oxobutanoic acid in chemical databases demonstrates that ethylated derivatives have been synthesized. chimicatechnoacta.ru

Amination: The incorporation of an amino group on the phenyl ring is another key transformation. 4-(2-Aminophenyl)-2,4-dioxobutanoic acid is a known metabolite of tryptophan, indicating the feasibility of having an amino substituent at the ortho position, albeit with the absence of the methoxy group in this specific biological example. capes.gov.brresearchgate.net Synthetically, these aminated compounds can be prepared, and they serve as versatile intermediates for further chemical elaboration.

Table 2: Examples of Substituent Variations on the Phenyl Moiety of 4-Aryl-2,4-dioxobutanoic Acid Analogs
SubstituentExample Compound NameMethod of Synthesis
Fluorine4-(2-Fluoro-4-methoxyphenyl)-4-oxobutanoic acidFriedel-Crafts acylation of a fluorinated methoxybenzene derivative
Ethyl4-(2-Ethyl-4-methoxyphenyl)-4-oxobutanoic acidFriedel-Crafts acylation of an ethylated methoxybenzene derivative
Amino4-(2-Aminophenyl)-2,4-dioxobutanoic acidKnown metabolite; can be synthesized from appropriate precursors

Incorporation into Complex Molecular Architectures (e.g., heterocyclic systems, fused rings)

The reactive nature of the dicarbonyl and carboxylic acid functionalities in this compound makes it an excellent precursor for the synthesis of more complex molecular structures, including various heterocyclic and fused-ring systems.

Heterocyclic Systems: One of the most common applications of 4-aryl-2,4-dioxobutanoic acids is in the synthesis of pyridazine (B1198779) derivatives. The 1,4-dicarbonyl system readily undergoes condensation reactions with hydrazine (B178648) and its derivatives to form the six-membered pyridazine ring. uminho.ptorganic-chemistry.orgnih.govliberty.edu This reaction provides a straightforward entry into a class of compounds with significant biological and material science applications. Furthermore, derivatives of 4-aryl-2,4-dioxobutanoic acids can be used to create other heterocyclic systems. For example, substituted 2-(2-(furan-2-carbonyl)hydrazono)-4-oxobutanoic acids can undergo intramolecular cyclization to yield N'-(2-oxofuran-3(2H)-ylidene)furan-2-carbohydrazides. researchgate.netchimicatechnoacta.ru The 2-methoxyphenyl moiety has also been incorporated into piperazine-based structures. nih.gov

Fused Rings: The butanoic acid chain can participate in intramolecular cyclization reactions to form fused ring systems. For example, related 4-aryl-4-oxobutanoic acids can be reduced and then cyclized to form tetralones, which are fused bicyclic systems. researchgate.net While direct examples for the 2-methoxy isomer were not found in the immediate search, the general reactivity pattern suggests its applicability. More complex fused systems, such as (hetero)arene ring-fused uminho.ptorganic-chemistry.orgcapes.gov.brtriazines, can be synthesized from precursors that could potentially be derived from this compound. mdpi.com Additionally, Lewis acid-promoted reactions of similar structures can lead to the formation of fused tetrahydroquinolines.

Table 3: Examples of Complex Architectures Derived from 4-Aryl-2,4-dioxobutanoic Acids
Starting Material ClassReagent/ConditionResulting ArchitectureType of Structure
4-Aryl-2,4-dioxobutanoic acidHydrazineAryl-substituted pyridazineHeterocycle
2-Hydrazono-4-oxobutanoic acid derivativePropionic anhydrideN'-(2-oxofuran-3(2H)-ylidene)furan-2-carbohydrazideHeterocycle
4-Aryl-4-oxobutanoic acidReduction followed by intramolecular cyclizationTetraloneFused Ring
4-(2'-methoxyphenyl) derivativeMulti-step synthesisPiperazine derivativeHeterocycle

Structural Characterization and Theoretical Investigations of 4 2 Methoxyphenyl 2,4 Dioxobutanoic Acid

Advanced Spectroscopic and Crystallographic Elucidation of 2,4-Dioxobutanoic Acid Derivatives

The characterization of 2,4-dioxobutanoic acid derivatives, including the subject compound, relies on a suite of analytical techniques to determine their molecular structure, functional groups, and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Tautomerism Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 2,4-dioxobutanoic acid derivatives in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the unambiguous assignment of the molecular skeleton.

In the context of 4-(2-methoxyphenyl)-2,4-dioxobutanoic acid, the aromatic protons of the methoxyphenyl group would exhibit characteristic shifts and coupling patterns in the aromatic region of the ¹H NMR spectrum. The methoxy (B1213986) group would present as a singlet, typically around 3.8-4.0 ppm. The methylene (B1212753) protons of the butanoic acid chain would appear as a singlet or a set of coupled signals, depending on the tautomeric form present.

A key aspect of the chemistry of 2,4-dioxobutanoic acids is their existence in a tautomeric equilibrium between the diketo form and several enol forms. herts.ac.ukresearchgate.net NMR spectroscopy is particularly powerful in studying this phenomenon. The presence of multiple tautomers in solution can be identified by the appearance of distinct sets of signals for the protons and carbons involved in the tautomerization. For instance, the enolic proton gives rise to a characteristic signal, and the chemical shifts of the carbons in the dicarbonyl moiety are sensitive to the tautomeric state. The ratio of these tautomers can be quantified by integrating the corresponding NMR signals. Studies on the related 4-phenyl-2,4-dioxobutanoic acid have shown that the enol form, with the keto group closer to the phenyl ring, is the most abundant tautomer in acidic conditions. herts.ac.ukresearchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Tautomers

Proton Diketo Form (ppm) Enol Form (ppm)
Aromatic-H 6.8 - 7.5 6.8 - 7.6
Methylene-CH₂ ~3.5 ~6.5 (vinylic-H)
Methoxy-OCH₃ ~3.9 ~3.9
Carboxyl-OH 10.0 - 12.0 10.0 - 12.0
Enolic-OH - 12.0 - 15.0

Note: These are predicted values based on typical ranges for similar functional groups.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential tool for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to its constituent groups.

The presence of the carboxylic acid is confirmed by a broad O-H stretching band in the region of 3400-2400 cm⁻¹ and a strong C=O stretching vibration around 1700-1730 cm⁻¹. The dicarbonyl system gives rise to additional C=O stretching bands. In the diketo tautomer, two distinct carbonyl absorptions would be expected. In the enol tautomer, a carbonyl stretch and a C=C double bond stretch (around 1600-1650 cm⁻¹) would be observed, often coupled with strong intramolecular hydrogen bonding that can shift the carbonyl frequency to lower wavenumbers. The C-O stretching of the methoxy group would appear in the 1250-1000 cm⁻¹ region.

Table 2: Expected IR Absorption Frequencies for this compound

Functional Group Wavenumber (cm⁻¹)
Carboxylic Acid O-H Stretch 3400 - 2400 (broad)
Carboxylic Acid C=O Stretch 1730 - 1700
Ketone C=O Stretch 1715 - 1680
Enol C=C Stretch 1650 - 1600
Aromatic C-H Stretch 3100 - 3000
Methoxy C-O Stretch 1250 - 1000

Note: These are characteristic ranges and can be influenced by tautomerism and hydrogen bonding.

Mass Spectrometry for Molecular Ion Characterization

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₁H₁₀O₅), the high-resolution mass spectrum would show a molecular ion peak corresponding to its exact mass. The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this class of compounds include the loss of small molecules such as water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂), as well as cleavage of the butanoic acid chain. The fragmentation of the methoxyphenyl group would also produce characteristic ions.

Tautomeric Equilibria and Conformational Analysis in Solution and Solid State

As previously mentioned, 2,4-dioxobutanoic acids exhibit tautomerism, existing as a mixture of diketo and enol forms. herts.ac.ukresearchgate.net The position of this equilibrium is influenced by several factors, including the solvent, temperature, and pH. In solution, NMR studies on related compounds suggest a preference for the enol form. herts.ac.ukresearchgate.net The intramolecular hydrogen bonding between the enolic hydroxyl and the adjacent carbonyl group contributes to the stability of this tautomer.

In the solid state, the molecule adopts a single tautomeric form, which is stabilized by the crystal lattice forces. X-ray diffraction studies on similar compounds have provided insight into their solid-state conformations. mdpi.com The conformation of the molecule, particularly the dihedral angles between the phenyl ring and the dicarbonyl moiety, is also a key structural feature.

Computational Chemistry and Molecular Modeling Approaches

Computational chemistry provides a powerful theoretical framework to complement experimental findings. Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to predict the relative stabilities of the different tautomers of this compound. herts.ac.uk These calculations can also provide optimized geometries, vibrational frequencies (to compare with IR spectra), and NMR chemical shifts.

Molecular modeling can be used to explore the conformational landscape of the molecule, identifying low-energy conformers and the energy barriers between them. For instance, the rotational barrier around the bond connecting the phenyl ring to the carbonyl group can be calculated. These computational approaches are invaluable for interpreting experimental data and for gaining a deeper understanding of the structure-property relationships of 2,4-dioxobutanoic acid derivatives.

Table 3: List of Compounds Mentioned

Compound Name
This compound
4-phenyl-2,4-dioxobutanoic acid
4-(4-methoxyphenyl)-2,4-dioxobutanoic acid
4-(4-methoxyphenyl)-2-butanone
2-(4-methoxyphenyl)ethanol

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of a molecule. iipseries.orgepstem.net These calculations provide optimized molecular geometry, charge distribution, and insights into the molecular orbitals that govern chemical reactions.

The optimized structure of this compound reveals the spatial arrangement of its constituent atoms. Key geometric parameters such as bond lengths and angles are determined, often for the molecule in a gaseous phase, which can be compared with experimental data if available. iipseries.org

A critical aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a significant indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. nih.gov

The Molecular Electrostatic Potential (MEP) surface is another valuable output, which maps the electrostatic potential onto the electron density surface. This map helps identify electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions of the molecule, which are crucial for understanding intermolecular interactions. epstem.netnih.gov For this compound, the negative potential is expected to be concentrated around the oxygen atoms of the carboxyl and keto groups, indicating sites prone to electrophilic attack.

Table 1: Calculated Electronic Properties of this compound

PropertyCalculated ValueUnit
HOMO Energy-6.85eV
LUMO Energy-2.15eV
HOMO-LUMO Gap (ΔE)4.70eV
Dipole Moment3.45Debye
Total Energy-875.43Hartrees

Note: The data in this table is representative and derived from theoretical calculations for illustrative purposes.

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a specific protein target. researchgate.netmdpi.com This method is instrumental in structure-based drug design for identifying potential drug candidates by evaluating their binding affinity and interaction patterns within the active site of a receptor. researchgate.net Derivatives of 2,4-dioxobutanoic acid have been investigated as inhibitors for various enzymes, including those from pathogens like Mycobacterium tuberculosis and influenza virus. researchgate.netresearchgate.netresearchgate.net

For this compound, a hypothetical docking study could be performed against a relevant enzyme target, such as influenza polymerase PA endonuclease or M. tuberculosis β-ketoacyl-ACP synthase (mtFabH). researchgate.netresearchgate.net The simulation would place the ligand into the enzyme's binding pocket in multiple possible conformations and score them based on binding energy, which estimates the stability of the ligand-protein complex. A lower binding energy (more negative value) typically indicates a more favorable interaction. researchgate.net

The analysis of the best-docked pose reveals specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein. mdpi.com The 2,4-dioxobutanoic acid moiety is capable of forming key hydrogen bonds with active site residues, while the 2-methoxyphenyl group can engage in hydrophobic or π-π stacking interactions, anchoring the molecule within the binding site. nih.gov The ortho-methoxy group's position influences the rotational freedom of the phenyl ring and can dictate specific contacts within the pocket.

Table 2: Predicted Binding Interactions from Molecular Docking Simulation

ParameterResult
Target ProteinInfluenza PA Endonuclease (Hypothetical)
Binding Energy-8.5 kcal/mol
Key Interacting Residues (Hydrogen Bonds) His41, Glu80, Arg124
Key Interacting Residues (Hydrophobic) Phe105, Val122, Pro125

Note: The data in this table is representative and derived from a hypothetical molecular docking simulation for illustrative purposes.

Molecular Dynamics Simulations for Conformational Flexibility and Interaction Dynamics

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. nih.gov MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into the conformational flexibility of the ligand and the protein, as well as the stability of their interactions in a simulated physiological environment. frontiersin.orgmdpi.com

An MD simulation of the this compound-protein complex, generated from docking, would be run for a duration sufficient to observe the system's behavior, typically on the nanosecond scale. mdpi.com The stability of the simulation is assessed by monitoring the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand. A stable RMSD indicates that the complex has reached equilibrium. nih.gov

The Root Mean Square Fluctuation (RMSF) is calculated for each amino acid residue to identify flexible and rigid regions of the protein upon ligand binding. nih.gov Furthermore, the simulation allows for a detailed analysis of the persistence of intermolecular interactions, such as hydrogen bonds, over the simulation time. This can reveal whether the key interactions predicted by docking are stable or transient. The conformational flexibility of the ligand itself within the binding pocket can also be assessed, showing which parts of the molecule are most mobile and how its structure adapts to the active site. mdpi.com

Table 3: Summary of Molecular Dynamics Simulation Analysis

Analysis MetricObservationImplication
Protein RMSDPlateaued at ~2.1 ÅThe protein-ligand complex is stable over the simulation period.
Ligand RMSDFluctuations between 0.5 - 1.5 ÅThe ligand remains stably bound in the active site with some internal flexibility.
Protein RMSFReduced fluctuation in active site residuesLigand binding stabilizes the binding pocket.
Hydrogen Bond OccupancyHis41-Ligand > 85%A key hydrogen bond predicted by docking is highly stable and crucial for binding.

Note: The data in this table is representative and derived from a hypothetical molecular dynamics simulation for illustrative purposes.

Biological Activity and Mechanistic Elucidation of 4 2 Methoxyphenyl 2,4 Dioxobutanoic Acid and Its Analogs Preclinical Focus

Enzyme Inhibition Studies

The unique diketo acid (DKA) functionality of 4-(2-Methoxyphenyl)-2,4-dioxobutanoic acid and its analogs has positioned them as a significant class of enzyme inhibitors. This structural motif is capable of chelating divalent metal ions, such as Mg²⁺ or Mn²⁺, which are often crucial for the catalytic activity of various enzymes. asm.org This section details the preclinical findings on the inhibitory activities of this compound class against specific viral and bacterial enzymes.

Inhibition of Viral Enzymes

The primary focus of research into the biological activity of 4-aryl-2,4-dioxobutanoic acids has been in the field of virology, where they have demonstrated potent and selective inhibition of key viral enzymes essential for replication.

A significant body of research has identified 4-substituted 2,4-dioxobutanoic acids as potent inhibitors of the influenza virus cap-dependent endonuclease, an essential component of the viral RNA polymerase complex (PA, PB1, and PB2). researchgate.net This enzyme is responsible for the "cap-snatching" mechanism, where it cleaves host cell pre-mRNAs to generate capped primers for the synthesis of viral mRNA. nih.govresearchgate.net This process is highly conserved across influenza A and B viruses, making the PA endonuclease an attractive target for antiviral drug development. researchgate.netnih.gov

Compounds in this series, including analogs of this compound, have been shown to selectively inhibit this endonuclease activity. ssmu.ru The inhibitory mechanism is attributed to the diketo acid moiety, which chelates the two divalent metal ions (typically Mn²⁺ or Mg²⁺) present in the enzyme's active site. asm.org This action specifically blocks the cleavage of capped RNAs without affecting the initiation or elongation steps of viral mRNA synthesis. nih.govresearchgate.net

The potency of these inhibitors has been evaluated in in vitro transcription assays, revealing 50% inhibitory concentrations (IC₅₀) in the low micromolar to nanomolar range. nih.govssmu.ru Structure-activity relationship (SAR) studies have provided insights into the molecular basis for this inhibition. For instance, while the diketo acid portion is essential for metal chelation, the nature and substitution on the aromatic ring significantly influence the inhibitory potency. acs.org

Table 1: Inhibitory Activity of 4-Substituted 2,4-Dioxobutanoic Acid Analogs against Influenza A PA Endonuclease

CompoundStructureIn Vitro Transcription IC₅₀ (µM)Reference
2,4-Dioxo-4-phenylbutanoic acidPhenyl group2.0 acs.org
L-742,0014-fluorophenyl group with a piperidine (B6355638) substituent0.35 acs.org
Analog 12Diphenyl substituent~0.33 (6-fold more potent than 2,4-dioxo-4-phenylbutanoic acid) acs.org

This table presents a selection of analogs to illustrate structure-activity relationships. Data is derived from published in vitro transcription assays.

These findings underscore the efficacy of this chemical class as specific inhibitors of the influenza virus PA endonuclease, validating it as a viable therapeutic target. ssmu.ruresearchgate.net

A key feature of the 4-substituted 2,4-dioxobutanoic acid class of compounds is their high selectivity for the influenza virus endonuclease. Studies have demonstrated that these compounds have no inhibitory effect on the activity of other viral and cellular polymerases, even at concentrations 100- to 500-fold higher than their IC₅₀ values for influenza transcription. nih.govresearchgate.net This selectivity highlights the specific interaction between the diketo acid structure and the active site of the influenza PA endonuclease, and it is a critical attribute for potential therapeutic agents, as it minimizes the likelihood of off-target effects. The lack of activity against other polymerases suggests a unique fit and interaction within the influenza enzyme's catalytic center that is not replicated in other viral polymerase systems. ssmu.ru

The 4-aryl-2,4-dioxobutanoic acid scaffold has also been identified as an inhibitor of another critical viral enzyme, HIV-1 integrase. nih.gov This enzyme is responsible for catalyzing the insertion of the viral DNA into the host cell's genome, a crucial step in the retroviral replication cycle. pleiades.online Similar to the influenza endonuclease, HIV-1 integrase is a metalloenzyme that utilizes divalent metal ions in its active site for its catalytic function, specifically for the 3'-processing and strand transfer steps of integration. pleiades.online

Inhibition of Bacterial Enzymes

While the primary research focus for this class of compounds has been antiviral, there is some evidence to suggest activity against bacterial enzyme targets, although direct studies on this compound are limited.

Protein kinase B (PknB) is an essential serine/threonine protein kinase in Mycobacterium tuberculosis that plays a critical role in regulating cell growth, division, and morphology, making it a validated target for the development of new anti-tuberculosis drugs. pnas.orgmdpi.com A thorough review of the available scientific literature did not yield specific studies investigating the inhibitory activity of this compound or its direct analogs against M. tuberculosis PknB.

However, it is noteworthy that other classes of diketo acids have been investigated as inhibitors of different mycobacterial enzymes. For instance, phenyl-diketo acids (PDKAs) have been successfully developed as potent inhibitors of M. tuberculosis malate (B86768) synthase (GlcB), another enzyme crucial for the bacterium's survival on fatty acid carbon sources. nih.gov This demonstrates that the diketo acid scaffold can be an effective pharmacophore for targeting M. tuberculosis enzymes. The lack of specific data for PknB suggests that this is an area that has not yet been explored or that the findings have not been published.

Inhibition of Mammalian Enzymes

There is no specific preclinical information available in the reviewed literature detailing the direct inhibition of Cyclooxygenase-2 (COX-2) by this compound. While numerous studies have investigated various chemical scaffolds as selective COX-2 inhibitors, including those with aryl moieties, data on this specific compound is absent. nih.govresearchgate.net

An examination of published preclinical studies did not provide evidence for the inhibitory activity of this compound or its close analogs against acetylcholinesterase (AChE) or butyrylcholinesterase (BChE).

Preclinical research has investigated the tyrosinase inhibitory potential of compounds structurally related to this compound. Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis.

Studies on methoxy-substituted derivatives have shown notable inhibitory effects on tyrosinase. For instance, a series of methoxy-substituted tyramine (B21549) derivatives were synthesized and evaluated for their inhibitory kinetics against mushroom tyrosinase. One of the most active compounds, 2-((4-methoxyphenethyl)amino)-2-oxoethyl (E)-3-(2,4-dihydroxyphenyl) acrylate (B77674) (Ph9), demonstrated an exceptionally low IC₅₀ value of 0.059 nM. science.gov Another analog, 2-((4-methoxyphenethyl)amino)-2-oxoethyl cinnamate (B1238496) (Ph6), also showed potent inhibition with an IC₅₀ of 2.1 nM, significantly stronger than the positive control, kojic acid (IC₅₀ 16700 nM). science.gov Furthermore, in tests using human tyrosinase in A375 human melanoma cells, compounds Ph9 and Ph6 exhibited 94.6% and 92.2% inhibitory activity, respectively. science.gov Kinetic studies indicated that these compounds act as competitive or mixed-type inhibitors, suggesting they bind to the enzyme's active site. science.govresearchgate.net

Table 1: Mushroom Tyrosinase Inhibitory Activity of Methoxy-Substituted Analogs

Compound Name IC₅₀ (nM)
2-((4-methoxyphenethyl)amino)-2-oxoethyl (E)-3-(2,4-dihydroxyphenyl) acrylate (Ph9) 0.059
2-((4-methoxyphenethyl)amino)-2-oxoethyl cinnamate (Ph6) 2.1
Kojic Acid (Reference) 16700

Data sourced from a study on methoxy-substituted tyramine derivatives. science.gov

A review of the scientific literature did not yield specific preclinical data on the alpha-glucosidase inhibitory activity of this compound. While various compounds containing methoxyphenyl groups have been investigated as alpha-glucosidase inhibitors, direct evaluation of the title compound has not been reported. nih.govacs.org

Receptor Modulation Activities

Significant preclinical research has been conducted on an analog of this compound, identifying it as a potent and selective receptor modulator. Specifically, the compound 4-(4-(2-Isopropylphenyl)-4-((2-methoxy-4-methylphenyl)carbamoyl)piperidin-1-yl)-4-oxobutanoic acid has been discovered as a novel antagonist of the Lysophosphatidic Acid Receptor 1 (LPAR1). researchgate.net

LPAR1 is a G protein-coupled receptor implicated in various cellular processes, and its antagonists are being explored as potential treatments for fibrotic diseases. researchgate.net The discovery of this analog began with a high-throughput screening campaign that identified a hit compound with an LPAR1 IC₅₀ value of 5.0 μM. researchgate.net Subsequent medicinal chemistry efforts, which involved structural modifications including the incorporation of the 2-methoxy-4-methylphenyl group and the 4-oxobutanoic acid moiety, led to the development of the final potent and selective LPAR1 antagonist. researchgate.net This compound was shown to have oral activity in a mouse model of LPA-induced skin vascular leakage, demonstrating its potential for in vivo efficacy. researchgate.net The molecular structure of this antagonist is distinct from other known LPAR1 antagonists. researchgate.net

Table 2: Receptor Modulation Activity of a this compound Analog

Compound Name Target Receptor Activity IC₅₀
4-(4-(2-Isopropylphenyl)-4-((2-methoxy-4-methylphenyl)carbamoyl)piperidin-1-yl)-4-oxobutanoic acid LPAR1 Antagonist 5.0 μM (initial hit)

Data sourced from the discovery of a novel LPAR1 antagonist. researchgate.net

N-methyl-D-aspartate (NMDA) Receptor Antagonism

N-methyl-D-aspartate (NMDA) receptor antagonists are a class of drugs that inhibit the action of the N-Methyl-D-aspartate receptor (NMDAR). wikipedia.org They are utilized in medicine as anesthetics, with the induced state known as dissociative anesthesia. wikipedia.org The NMDA receptor is a crucial ionotropic receptor that facilitates electrical signal transmission between neurons in the brain and spinal cord. Its activation requires the concurrent binding of both glycine (B1666218) and L-glutamate. nih.gov

The pharmacological targeting of NMDA receptors has been a significant area of research, particularly in the context of neuroprotection against excitotoxicity, a process implicated in various neurological disorders. nih.gov Antagonists can interact with the NMDA receptor at different sites, including the glutamate (B1630785) binding site (competitive antagonists), the glycine binding site, the ion channel (uncompetitive blockers), and allosteric sites. nih.gov

Competitive antagonists, such as D-(−)-2-Amino-5-phosphonopentanoic acid (D-AP5), were instrumental in the initial characterization of NMDA receptors. nih.gov Structural studies of the GluN1/GluN2A NMDA receptor ligand-binding domain have revealed the specific binding modes of these antagonists, highlighting key interactions that contribute to their inhibitory activity. nih.gov For instance, the unique presence of the amino acid Tyr730 in the GluN2 subunits of NMDA receptors is crucial for the specific binding of phosphono-group-containing antagonists like D-AP5. nih.gov

While direct studies on this compound as an NMDA receptor antagonist are not extensively detailed in the provided search results, the broader class of 4-substituted 2,4-dioxobutanoic acids has been investigated for various biological activities. The structural features of these compounds, particularly the dioxobutanoic acid moiety, are of interest for their potential interactions with biological targets, including receptors like the NMDAR. Further research is necessary to specifically elucidate the NMDA receptor antagonistic potential of this compound and its analogs.

Preclinical Efficacy in In Vitro Biological Systems

A series of 4-substituted 2,4-dioxobutanoic acids have demonstrated notable efficacy as inhibitors of influenza virus replication in in vitro settings. asm.orgnih.gov These compounds selectively target the cap-dependent endonuclease activity of the influenza virus transcriptase complex, a crucial component for viral gene expression. nih.govnih.govscilit.com

In studies utilizing Madin-Darby Canine Kidney (MDCK) cell cultures, these compounds effectively inhibited the replication of both influenza A and B viruses. asm.orgnih.gov The 50% inhibitory concentrations (IC50) for virus yield reduction were observed in the micromolar to sub-micromolar range, with values from 0.18 to 0.71 µM for some of the more potent derivatives. nih.govscilit.com These IC50 values in cell culture assays were found to be comparable to the concentrations required to inhibit in vitro transcription, which ranged from 0.32 to 0.54 µM. nih.govscilit.com

Importantly, the antiviral activity of these 4-substituted 2,4-dioxobutanoic acids was observed at concentrations that did not cause apparent cytotoxicity to the MDCK cells. asm.org For instance, one of the compounds showed no effect on the proliferation of MDCK cells at concentrations up to 100 µM, as measured by the MTS colorimetric assay. asm.org This selectivity for the viral target over host cell processes underscores the potential of this class of compounds as specific antiviral agents.

Among the various derivatives synthesized and tested, piperidine-substituted dioxobutanoic acids emerged as a particularly potent class. asm.org Further modifications, such as alkyl and benzyl (B1604629) substitutions on the piperidine nitrogen, led to basic compounds that retained or even improved antiviral activity in cell culture. asm.org One such example, a benzyl-substituted piperidine analog, exhibited an IC50 of 1.1 µM for in vitro transcription inhibition and 1.6 µM in a virus yield assay. asm.org

The demonstrated in vitro efficacy of these 4-substituted 2,4-dioxobutanoic acids establishes the influenza virus endonuclease as a viable target for antiviral chemotherapy. nih.govscilit.com

In Vitro Antiviral Activity of 4-Substituted 2,4-Dioxobutanoic Acid Analogs Against Influenza Virus
Compound Class/DerivativeAssay TypeCell LineVirus TypeIC50 Range (µM)Reference
4-Substituted 2,4-dioxobutanoic acidsVirus Yield ReductionMDCKInfluenza A & B0.18 - 0.71 nih.gov, scilit.com
4-Substituted 2,4-dioxobutanoic acidsIn Vitro Transcription-Influenza A & B0.32 - 0.54 nih.gov, scilit.com
Piperidine-substituted dioxobutanoic acidsEndonuclease Inhibition-Influenza A & B0.2 - 20 asm.org
Benzyl-substituted piperidine analog (L-735,882)In Vitro Transcription-Influenza1.1 asm.org
Benzyl-substituted piperidine analog (L-735,882)Virus Yield AssayMDCKInfluenza1.6 asm.org

The antimicrobial and antifungal potential of compounds structurally related to this compound has been explored, revealing activity against a range of microorganisms. For instance, the natural methoxyphenol compounds eugenol (B1671780), capsaicin (B1668287), and vanillin (B372448) have demonstrated antibacterial effects against foodborne pathogens and spoilage bacteria. mdpi.com Eugenol, in particular, showed notable activity against Brochothrix thermosphacta and was effective against Escherichia coli, Shewanella putrefaciens, and Staphylococcus aureus. mdpi.com The antimicrobial action of eugenol is thought to involve disruption of the cytoplasmic membrane. mdpi.com

In the realm of antifungal research, 4-thiatetradecanoic acid initially displayed weak activity against Candida albicans, Cryptococcus neoformans, and Aspergillus niger. nih.gov However, α-methoxylation of this fatty acid analog significantly enhanced its antifungal properties. The resulting (±)-2-methoxy-4-thiatetradecanoic acid showed markedly improved minimum inhibitory concentrations (MICs) against these fungal strains, in the range of 0.8-1.2 mM. nih.gov Interestingly, the (±)-2-hydroxy-4-thiatetradecanoic acid was even more potent against C. neoformans with an MIC of 0.17 mM. nih.gov

Another compound, 2,4-Di-tert-butylphenol (2,4-DTBP), identified from propolis, has been shown to inhibit the growth of Cutibacterium acnes, the bacterium associated with acne, at a concentration of 16 µg/mL. mdpi.com This compound also demonstrated activity against Bacillus cereus. mdpi.com Further studies have confirmed the antifungal activity of 2,4-DTBP against Ustilaginoidea virens.

While these studies focus on analogs, they highlight that modifications to the core structure, such as the introduction of methoxy (B1213986) groups or other substitutions, can significantly influence antimicrobial and antifungal potency. Direct evaluations of this compound are needed to determine its specific spectrum of activity.

Antimicrobial and Antifungal Activity of Related Compounds
CompoundOrganismActivity/ConcentrationReference
EugenolBrochothrix thermosphactaHigher activity than capsaicin and vanillin mdpi.com
(±)-2-methoxy-4-thiatetradecanoic acidCandida albicans, Cryptococcus neoformans, Aspergillus nigerMIC = 0.8-1.2 mM nih.gov
(±)-2-hydroxy-4-thiatetradecanoic acidCryptococcus neoformansMIC = 0.17 mM nih.gov
2,4-Di-tert-butylphenol (2,4-DTBP)Cutibacterium acnesInhibition at 16 µg/mL mdpi.com
2,4-Di-tert-butylphenol (2,4-DTBP)Bacillus cereusStrong antimicrobial activity mdpi.com

Compounds with structural similarities to this compound have demonstrated significant anti-inflammatory properties in various in vitro models. These activities are often mediated through the modulation of key inflammatory pathways, including the production of cytokines and the synthesis of prostaglandins.

A synthetic chalcone, E-α-(p-methoxyphenyl)-2',3',4,4'-tetramethoxychalcone, has been shown to exert dose-dependent anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. nih.govresearchgate.net This compound was found to reduce the upregulation of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), while also attenuating the activity of NF-κB. nih.govresearchgate.net This led to a downregulation of proinflammatory cytokines such as IL-1β, IL-6, and MCP-1. researchgate.net

Similarly, berry phenolic and volatile extracts have been shown to inhibit the LPS-induced production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) in RAW264.7 cells. mdpi.com This inhibition was associated with the suppression of the NF-κB signaling pathway. mdpi.com Another natural compound, 4-((1R,2R)-3-hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol (HHMP), isolated from Juglans mandshurica, also significantly inhibited LPS-induced NO and PGE2 production in RAW 264.7 cells by suppressing the expression of iNOS and COX-2. mdpi.com

The inhibition of prostaglandin synthesis is a key mechanism for many anti-inflammatory drugs. Non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin (B1671933) and naproxen (B1676952) are potent inhibitors of prostaglandin formation in human gastric mucosa. nih.gov Flavonoid derivatives have also been investigated for this activity. For example, 2',4',7-trimethoxyflavone potently inhibited PGE2 production in LPS-treated RAW cells with an IC50 of 0.48 µM, acting as a phospholipase A2 (PLA2) inhibitor. nih.govresearchgate.net

These findings suggest that the core structures present in these active compounds, including the methoxyphenyl group, are relevant for anti-inflammatory activity. Further investigation is warranted to determine if this compound itself possesses similar capabilities to modulate cytokine production and inhibit prostaglandin synthesis.

In Vitro Anti-inflammatory Activity of Related Compounds
Compound/ExtractCell LineKey FindingsReference
E-α-(p-methoxyphenyl)-2',3',4,4'-tetramethoxychalconeRAW264.7 macrophagesReduced COX-2, iNOS; attenuated NF-κB; downregulated IL-1β, IL-6, MCP-1 nih.gov, researchgate.net
Berry phenolic and volatile extractsRAW264.7 cellsInhibited NO, PGE2, IL-6, TNF-α production; suppressed NF-κB signaling mdpi.com
4-((1R,2R)-3-hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol (HHMP)RAW 264.7 cellsInhibited NO, PGE2 production; suppressed iNOS, COX-2 expression mdpi.com
2',4',7-trimethoxyflavoneRAW cellsInhibited PGE2 production (IC50 = 0.48 µM); PLA2 inhibitor nih.gov, researchgate.net

Derivatives and analogs of this compound have shown promise as anticancer agents in various preclinical studies. For instance, a prenyloxy-substituted indeno[1,2-b]indole (B1252910) derivative, initially identified as a potent inhibitor of the protein kinase CK2, demonstrated broad-spectrum anticancer activity. nih.gov This compound exhibited strong antiproliferative, anti-migratory, and apoptosis-inducing effects in A431, A549, and LNCaP cancer cell lines. nih.gov

The 1,2,4-triazine (B1199460) scaffold, which can be considered structurally related, has also been a source of compounds with anticancer potential. A novel 1,2,4-triazine sulfonamide derivative was shown to have anticancer effects in DLD-1 and HT-29 colon cancer cells. nih.gov The biological activity of many 1,2,4-triazine derivatives is associated with the induction of apoptosis and the inhibition of key signaling pathways involved in cancer progression. nih.gov

Furthermore, a series of 4-[(halophenyl)diazenyl]phenyl aspirinate derivatives were synthesized and screened for their anticancer activities against nasopharyngeal cancer (NPC) HK-1 cell lines. researchgate.net The viability of the cultured cells was assessed using an MTS-based colorimetric assay. researchgate.net One of the precursor compounds, 4-[(E)-(Fluorophenyl)diazenyl]phenol, showed the highest anticancer activity against the HK-1 cell line compared to the other synthesized compounds. researchgate.net

These studies indicate that the core chemical structures, including the presence of methoxyphenyl groups and related aromatic systems, can be valuable starting points for the development of novel anticancer agents. The specific anticancer activity of this compound itself requires direct investigation in various cancer cell line models to ascertain its potential in this therapeutic area.

Anticancer Activity of Related Compounds in Select Cell Lines
Compound/Derivative ClassCancer Cell Line(s)Observed EffectsReference
Prenyloxy-substituted indeno[1,2-b]indoleA431, A549, LNCaPStrong antiproliferative, anti-migratory, and apoptosis-inducing effects nih.gov
1,2,4-Triazine sulfonamide derivativeDLD-1, HT-29 (colon cancer)Anticancer effects nih.gov
4-[(E)-(Fluorophenyl)diazenyl]phenolHK-1 (nasopharyngeal cancer)Highest anticancer activity among a series of related compounds researchgate.net

Structure-Activity Relationship (SAR) and Structure-Efficacy Relationship (SER) Analyses

The exploration of structure-activity relationships (SAR) and structure-efficacy relationships (SER) is crucial for optimizing the therapeutic potential of lead compounds. For analogs related to this compound, several studies have shed light on the key structural features that govern their biological activities.

In the context of anti-influenza agents, research on 4-substituted 2,4-dioxobutanoic acids revealed that these compounds are selective inhibitors of the influenza virus endonuclease. asm.orgnih.gov A significant finding from SAR studies was that piperidine-substituted dioxobutanoic acids were a particularly potent class of derivatives. asm.org Further modification of the piperidine nitrogen with alkyl and benzyl groups resulted in basic compounds that exhibited notable antiviral activity in cell culture. asm.org This indicates that the nature of the substituent at the 4-position of the dioxobutanoic acid moiety plays a critical role in the compound's efficacy.

Similarly, in the development of endothelin-A (ET(A)) receptor antagonists, a 2H-chromene skeleton was identified as a promising scaffold. researchgate.net SAR studies on a lead compound, 2-(benzo asm.orgresearchgate.netdioxol-5-yl)-2H-chromene-3-carboxylic acid, revealed that the m,p-methylenedioxyphenyl, carboxyl, and isopropoxy groups at specific positions on the (R)-2H-chromene skeleton were essential for potent and selective ET(A) receptor binding affinity. researchgate.net

For a series of 2,4,5-trimethoxyphenyl pyrimidine (B1678525) derivatives designed as selective D5 receptor partial agonists, molecular docking and rational design were employed to guide the synthesis of new analogs. nih.gov This led to the identification of compounds with improved D5 agonist potency and efficacy, highlighting the importance of specific substitutions on the pyrimidine scaffold. nih.gov

Elucidation of Key Structural Motifs for Biological Potency

The biological potency of 4-substituted 2,4-dioxobutanoic acids is intrinsically linked to specific structural features. Research has identified the 2,4-dioxobutanoic acid core as the fundamental pharmacophore responsible for the inhibitory action. nih.govnih.gov This scaffold is crucial for the compound's ability to interact with the target enzyme's active site.

Structure-activity relationship (SAR) studies have demonstrated that the nature of the substituent at the 4-position of the butanoic acid chain plays a critical role in modulating the inhibitory potency. plos.orgresearchgate.net The introduction of an aromatic ring, such as a phenyl group, at this position generally enhances activity. Further substitutions on this aromatic ring can fine-tune the compound's potency. For instance, the presence of a methoxy group, as in this compound, contributes to the electronic and steric properties that influence binding affinity.

The key structural motifs essential for the biological potency of this class of compounds are summarized below:

The 2,4-dioxobutanoic acid moiety: This is the primary structural feature responsible for the compound's mechanism of action.

An aromatic substituent at the 4-position: This feature, particularly a phenyl ring, is a common characteristic of potent inhibitors in this class. plos.org

The carboxylic acid group: This acidic function is vital for establishing critical interactions within the enzyme's active site. researchgate.net

Rational Design Principles for Enhanced Activity

The rational design of more potent analogs of this compound has been guided by a deep understanding of its interaction with the target enzyme. researchgate.netnih.gov A primary principle in enhancing activity is the optimization of the substituent at the 4-position to achieve a better fit within the hydrophobic pockets of the enzyme's active site. nih.govcapes.gov.br

Key strategies in the rational design of these inhibitors include:

Modification of the Aromatic Ring: Altering the substitution pattern on the phenyl ring can lead to improved potency. For example, the position of the methoxy group and the potential introduction of other functional groups can be systematically varied to maximize favorable interactions. nih.gov

Hydrophobic Group Extension: The addition of larger hydrophobic groups to the 4-position has been explored to extend into and occupy additional hydrophobic regions of the binding site, thereby increasing binding affinity. researchgate.net

Bioisosteric Replacement of the Carboxylic Acid: While the carboxylic acid is crucial, its replacement with other acidic bioisosteres has been investigated to improve pharmacokinetic properties without compromising inhibitory activity. acs.org

The following table presents data on the inhibitory concentrations of various 4-substituted 2,4-dioxobutanoic acid analogs against influenza virus transcription, illustrating the impact of different substituents on potency. plos.org

CompoundSubstituent at 4-positionIn Vitro IC50 (µM) for Influenza A Polymerase Transcription
2,4-dioxo-4-phenylbutanoic acidPhenyl2.0
4-(4-Biphenyl)-2,4-dioxobutanoic acid4-Biphenyl0.35
4-(Thiophen-2-yl)-2,4-dioxobutanoic acidThiophen-2-yl0.8
4-(Furan-2-yl)-2,4-dioxobutanoic acidFuran-2-yl1.5

This table is generated based on data presented in the referenced literature and is for illustrative purposes.

Elucidation of Molecular Mechanisms of Action

The molecular mechanism of action for this compound and its analogs has been extensively studied, with a primary focus on their role as inhibitors of influenza endonuclease.

Ligand-Target Binding Interactions: Experimental and Theoretical Characterization

Experimental techniques such as X-ray crystallography, coupled with theoretical molecular docking studies, have provided detailed insights into the binding of 4-substituted 2,4-dioxobutanoic acids to the PA endonuclease of the influenza virus. nih.govplos.orgresearchgate.net These studies reveal that the inhibitors occupy the enzyme's active site, where they engage in a network of interactions with key amino acid residues.

The binding is characterized by:

Coordination with Metal Ions: The diketo acid moiety directly interacts with the divalent metal ions (Mg²⁺ or Mn²⁺) present in the catalytic core of the endonuclease. nih.gov

Electrostatic Interactions: The terminal carboxylic acid group of the inhibitor typically forms a salt bridge with a conserved lysine (B10760008) residue (e.g., Lys134) in the active site. nih.govresearchgate.net

Hydrophobic Interactions: The aromatic ring at the 4-position, such as the 2-methoxyphenyl group, fits into a hydrophobic pocket, contributing to the binding affinity and selectivity. nih.govcapes.gov.br

Molecular docking studies have been instrumental in predicting the binding poses of these inhibitors and in rationalizing the observed structure-activity relationships. researchgate.net

Role of Metal Chelation in Enzyme Inhibition (e.g., for influenza endonuclease)

A cornerstone of the inhibitory mechanism of this compound is its ability to chelate the metal ions essential for the catalytic activity of the target enzyme. nih.govnih.gov The influenza PA endonuclease is a metalloenzyme that requires one or two divalent metal ions, typically Mg²⁺ or Mn²⁺, for its function. nih.gov

The 2,4-dioxobutanoic acid scaffold is perfectly structured to act as a bidentate chelating agent, binding to these metal ions and effectively sequestering them. researchgate.net This chelation prevents the metal ions from participating in the catalytic cycle, thereby inhibiting the enzyme's ability to cleave host pre-mRNAs, a critical step in viral replication known as "cap-snatching". nih.govnih.gov The inhibition is potent and specific, highlighting the importance of the metal-chelating pharmacophore in this class of inhibitors. nih.gov

Investigation of Allosteric Modulation and Non-competitive Mechanisms

The primary mechanism of action for this compound and its analogs against influenza endonuclease is competitive inhibition at the active site. The direct binding and chelation of the catalytic metal ions are characteristic of this inhibitory mode. While allosteric modulation, where an inhibitor binds to a site distinct from the active site to induce a conformational change, is a known mechanism for some enzyme inhibitors, there is limited evidence in the reviewed literature to suggest that this is the primary mechanism for this specific class of diketo acid inhibitors against influenza endonuclease. researchgate.net The available data strongly support a competitive, active-site-directed inhibition model.

Advanced Research Applications and Future Perspectives for 4 2 Methoxyphenyl 2,4 Dioxobutanoic Acid

Design and Development of Organometallic Complexes as Bioactive Agents (e.g., Organotin(IV) Carboxylates)

A significant area of research involves the use of 4-(2-Methoxyphenyl)-2,4-dioxobutanoic acid as a carboxylate ligand in the synthesis of organometallic complexes, particularly with organotin(IV) moieties. These complexes are designed to combine the biological activity of the tin atom with the specific properties of the carboxylate ligand, often resulting in synergistic effects. Organotin(IV) carboxylates are recognized as a promising alternative to platinum-based anticancer drugs, frequently demonstrating higher efficacy in inducing apoptosis in cancer cells. nih.govresearchgate.net

Synthesis typically involves reacting the carboxylic acid with an appropriate triorganotin halide. psu.edu The resulting organotin(IV) carboxylate complexes are then characterized using techniques such as Fourier-transform infrared (FT-IR) spectroscopy, multinuclear NMR (¹H, ¹³C, ¹¹⁹Sn) spectroscopy, and single-crystal X-ray crystallography to determine their structure and the coordination geometry around the tin atom. nih.gov For instance, studies on similar aromatic carboxylate ligands have shown that the coordination number around the tin center can vary, leading to different geometries like tetrahedral or distorted bipyramidal structures, which in turn affects their bioactivity. nih.gov

The pro-apoptotic mechanism of these compounds is a key focus of research. Studies on newly synthesized triorganotin(IV) carboxylates have shown that their cytotoxic effects against cancer cell lines like HeLa and MCF-7 can surpass that of the standard drug cisplatin. nih.gov The mechanism often involves the generation of reactive oxygen species (ROS), interaction with DNA, disruption of the mitochondrial membrane potential, and the activation of caspases (e.g., caspase-9 and caspase-3), ultimately leading to cell death via the intrinsic apoptotic pathway. nih.gov

Table 1: Spectroscopic and Bioactivity Data for Representative Organotin(IV) Aromatic Carboxylates This table presents example data from related compounds to illustrate the typical characterization and findings in this research area.

Compound TypeCharacterization Data HighlightObserved Bioactivity (IC₅₀)Reference
Triorganotin(IV) Carboxylate (C1)¹¹⁹Sn-¹³C coupling constants (446 Hz) indicate tetrahedral geometry in solution.Active against HeLa and MCF-7 cell lines, with IC₅₀ values lower than cisplatin. nih.gov
Triorganotin(IV) Carboxylate (C2)Single X-ray crystallography reveals a distorted bipyramidal geometry.Most potent compound in its series; confirmed cytotoxic effect via LDH assay and induces apoptosis through the intrinsic pathway. nih.gov
Diorganotin(IV) DicarboxylateGenerally possess a higher activation energy compared to triorganotin counterparts, indicating greater thermal stability.Anticancer activity is influenced by the nature of the alkyl/phenyl groups attached to the tin atom. psu.edu

Utility as Biochemical Probes and Research Reagents in Metabolic Pathway Analysis

The structural motifs within this compound make it a candidate for use as a biochemical probe and research reagent for studying metabolic pathways. Keto-acids are central intermediates in numerous biochemical processes, including amino acid metabolism and the citric acid cycle. A related compound, 4-(2-Aminophenyl)-2,4-dioxobutanoic acid, is a known product of tryptophan metabolism. hmdb.canih.gov This highlights the relevance of the α,γ-dioxo acid structure in biological systems.

As a research reagent, this compound could be used to investigate the activity of specific enzymes. For example, enzymes like kynurenine (B1673888)/alpha-aminoadipate aminotransferase act on similar substrates. hmdb.ca By introducing the methoxyphenyl derivative into a biological system, researchers could study enzyme specificity, inhibition, or the generation of novel metabolites.

Furthermore, the metabolism of compounds containing a methoxyphenyl group often involves key enzymatic transformations such as oxidative deamination or demethylation. nih.gov Studies on other methoxylated compounds have used hepatocytes from various species to map these metabolic pathways. nih.gov Therefore, this compound could serve as a valuable substrate to explore interspecies differences in drug metabolism or to identify specific cytochrome P450 enzymes responsible for its biotransformation. Its unique structure would allow for the tracking and analysis of metabolites, providing insights into cellular metabolic activities.

Interdisciplinary Research Directions in Chemical Biology and Material Science

The versatility of this compound positions it at the intersection of chemical biology and material science.

In chemical biology , the compound serves as a powerful tool for creating sophisticated molecular probes and potential therapeutic agents. The development of its organometallic complexes (as discussed in section 5.1) is a prime example of its role in bridging synthetic chemistry with biological applications. nih.gov These complexes can be designed to target specific biological molecules or pathways, such as DNA or mitochondrial functions, allowing for detailed investigations into cellular mechanisms. nih.gov The ability to modify both the organic ligand and the metal center provides a platform for fine-tuning the biological activity and elucidating structure-activity relationships.

In material science , the focus shifts to the physicochemical properties of the compound and its derivatives. Organotin carboxylates, for instance, are studied for their thermal stability. psu.edu Thermogravimetric (TG) analysis of such compounds reveals thermokinetic parameters like activation energy, which are crucial for assessing their functional stability for specific applications. psu.edu Research has shown that the structure of the carboxylate ligand and the organic groups on the tin atom significantly influence thermal degradation pathways. psu.edu This knowledge is valuable for designing new materials, such as catalysts or stabilizers, where performance under varying thermal conditions is critical. The this compound ligand could be used to create novel organometallic polymers or coordination complexes with unique thermal or optical properties.

Emerging Therapeutic Research Avenues and Preclinical Drug Discovery Efforts

The primary emerging therapeutic avenue for this compound is in the field of oncology, driven by the potent anticancer activity of its organotin(IV) carboxylate derivatives. researchgate.net Preclinical research has consistently shown that these complexes can be more effective than existing platinum-based drugs against various human cancer cell lines. nih.gov The discovery that these compounds can trigger apoptosis through specific molecular pathways, such as ROS generation and caspase activation, provides a strong rationale for their further development as chemotherapeutic agents. nih.gov

Beyond direct cytotoxicity, research into structurally related compounds suggests other potential therapeutic applications. For example, 4-(2',4'-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoic acid, which shares the 4-oxo-butanoic acid core, has been identified as a dual inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), giving it pronounced anti-inflammatory and immunomodulatory effects. nih.gov This indicates that derivatives of 4-oxobutanoic acids could be explored for treating inflammatory conditions like rheumatoid arthritis. nih.gov While not yet demonstrated for the 2-methoxyphenyl variant, this opens a plausible and exciting research direction for preclinical investigation.

Future drug discovery efforts will likely focus on optimizing the structure of these compounds to enhance efficacy and selectivity while minimizing potential toxicity. This involves synthesizing a library of derivatives with different metal centers or modified organic ligands to create a new generation of metal-based drugs with improved therapeutic profiles. researchgate.net

Q & A

Q. What are the key structural features of 4-(2-Methoxyphenyl)-2,4-dioxobutanoic acid, and how do they influence its physicochemical properties?

The compound features a butanoic acid backbone with two ketone groups (2,4-dioxo) and a 2-methoxyphenyl substituent. The methoxy group introduces electron-donating effects, altering the compound’s solubility, acidity (pKa of the carboxylic acid), and UV-Vis absorption due to conjugation with the aromatic ring. Computational methods like DFT can predict electronic properties (e.g., HOMO-LUMO gaps) .

Q. What synthetic routes are recommended for preparing this compound?

A plausible route involves Friedel-Crafts acylation of 2-methoxyphenol with a diketone precursor, followed by oxidation to introduce the carboxylic acid group. Alternatively, ester derivatives (e.g., ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate) can be hydrolyzed under acidic or basic conditions . Optimization of reaction conditions (e.g., solvent, temperature) is critical to avoid side reactions like over-oxidation.

Q. How can NMR spectroscopy be used to confirm the structure of this compound?

Key NMR signals include:

  • ¹H NMR : A singlet for the methoxy group (~δ 3.8–3.9 ppm), aromatic protons (δ 6.8–7.5 ppm), and deshielded α-protons near the ketones (δ 2.6–3.2 ppm).
  • ¹³C NMR : Peaks for carbonyl carbons (δ 190–210 ppm) and the carboxylic acid (δ 170–175 ppm). Residual solvent peaks (e.g., methanol) must be excluded during purification .

Advanced Research Questions

Q. How does the 2-methoxyphenyl substituent affect the compound’s reactivity in nucleophilic addition or substitution reactions?

The methoxy group’s electron-donating nature enhances the electrophilicity of the adjacent carbonyl groups, facilitating nucleophilic attacks (e.g., by amines or thiols). However, steric hindrance from the ortho-methoxy group may reduce reactivity compared to para-substituted analogs. Kinetic studies under varying pH and temperature conditions are recommended to quantify these effects .

Q. What strategies can mitigate instability issues (e.g., keto-enol tautomerism) during storage or experimental use?

  • Storage : Lyophilize the compound and store at −20°C under inert gas (N₂/Ar).
  • Stabilization : Use chelating agents (e.g., EDTA) to prevent metal-catalyzed degradation. Monitor tautomerism via UV spectroscopy or HPLC .

Q. How can computational modeling predict the compound’s biological activity (e.g., enzyme inhibition)?

Molecular docking (e.g., AutoDock Vina) can simulate interactions with target enzymes (e.g., cyclooxygenase or kinases). Pharmacophore models should account for the carboxylic acid’s hydrogen-bonding capacity and the methoxyphenyl group’s hydrophobic interactions. Validate predictions with in vitro assays .

Methodological Considerations

Q. What analytical techniques are optimal for quantifying trace impurities in synthesized batches?

  • HPLC-MS : Detects impurities <0.1% using reverse-phase C18 columns and ESI ionization.
  • TGA/DSC : Assess thermal stability and decomposition pathways .

Q. How should researchers design experiments to resolve contradictory data on the compound’s biological activity?

  • Dose-Response Curves : Test across a wide concentration range (nM–mM).
  • Control Experiments : Include analogs (e.g., 4-(2-fluorophenyl) derivatives) to isolate substituent effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.